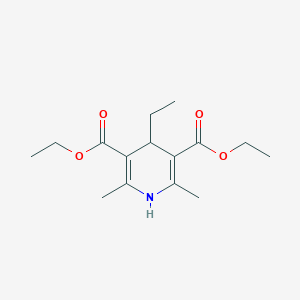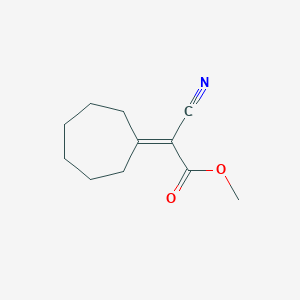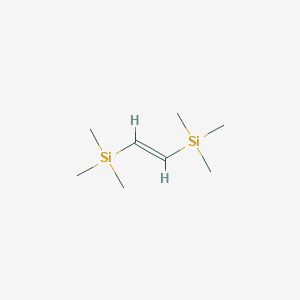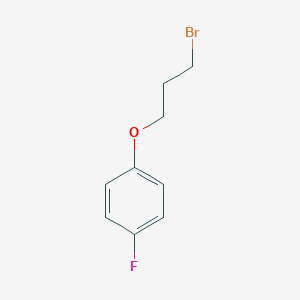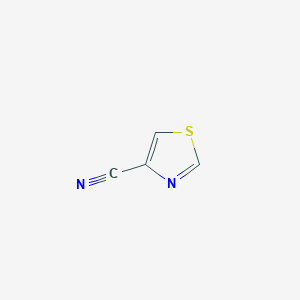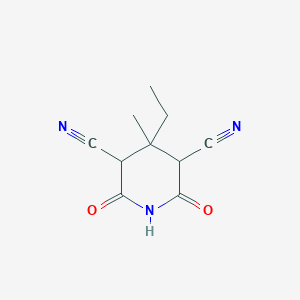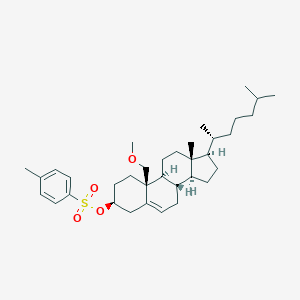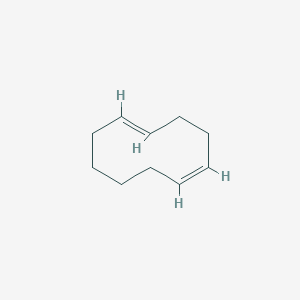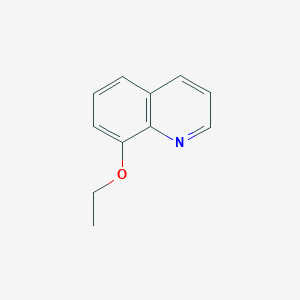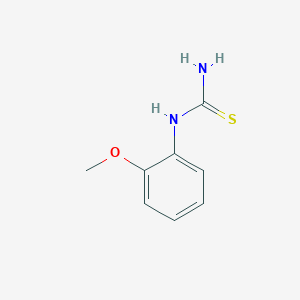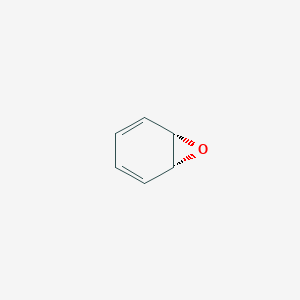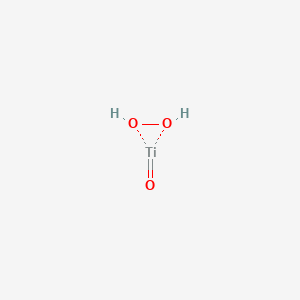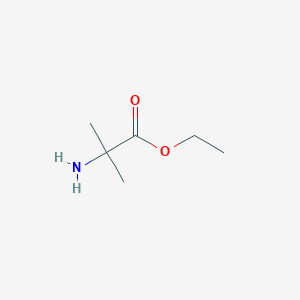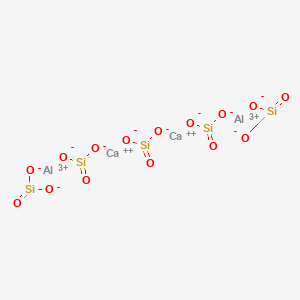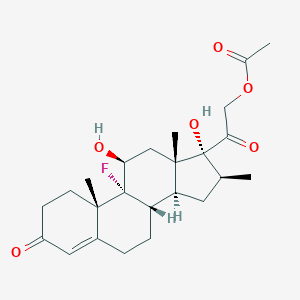
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic glucocorticoid that is widely used in scientific research applications. It is a potent anti-inflammatory and immunosuppressant agent that has a broad range of biological effects.
Wirkmechanismus
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate exerts its biological effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-dexamethasone complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in the anti-inflammatory and immunosuppressive effects of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate.
Biochemische Und Physiologische Effekte
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has a broad range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It also suppresses the immune response by inhibiting the proliferation and activation of T cells and B cells. In addition, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has metabolic effects, such as increasing blood glucose levels and promoting protein catabolism.
Vorteile Und Einschränkungen Für Laborexperimente
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist, which allows for the specific investigation of glucocorticoid signaling pathways. It is also readily available and relatively inexpensive. However, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has some limitations. It is a synthetic compound, which may not accurately reflect the effects of endogenous glucocorticoids. It also has off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate include the investigation of its molecular mechanisms and the development of more selective and potent glucocorticoid receptor agonists.
Synthesemethoden
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate involves the conversion of prednisolone to 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-1,4-diene-3,20-dione, which is then acetylated to produce 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate. The synthesis process involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate is widely used in scientific research applications due to its anti-inflammatory and immunosuppressive properties. It is used to study the mechanisms of inflammation and the immune response. It is also used to investigate the effects of glucocorticoids on various physiological processes, including metabolism, growth, and development.
Eigenschaften
CAS-Nummer |
1549-35-5 |
|---|---|
Produktname |
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate |
Molekularformel |
C24H33FO6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
MOWWOWAMHCZEEC-QZIXMDIESA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Andere CAS-Nummern |
1549-35-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



